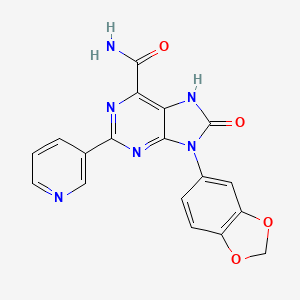

9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-(1,3-Benzodioxol-5-yl)-8-oxo-2-pyridin-3-yl-7H-purine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a pyridine ring, and a purine core, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole group into the purine core . The reaction conditions often include the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), and bases like cesium carbonate (Cs2CO3) .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and scaling up the process to meet industrial demands .

Analyse Des Réactions Chimiques

Types of Reactions

9-(1,3-Benzodioxol-5-yl)-8-oxo-2-pyridin-3-yl-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds .

Applications De Recherche Scientifique

Chemistry

In chemistry, 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells .

Medicine

In medicine, the compound’s anticancer properties are of particular interest. It has been evaluated for its ability to induce apoptosis and cause cell cycle arrest in cancer cells, making it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties .

Mécanisme D'action

The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety and has been studied for its psychoactive effects.

Uniqueness

What sets 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide apart is its combination of the benzodioxole, pyridine, and purine structures, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various scientific applications .

Activité Biologique

The compound 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide is an intriguing member of the purine family, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H17N5O6 with a molecular weight of approximately 435.4 g/mol. The structure includes a benzodioxole moiety, which is known for enhancing biological activity in various compounds.

| Property | Value |

|---|---|

| Molecular Formula | C21H17N5O6 |

| Molecular Weight | 435.4 g/mol |

| CAS Number | 903282-75-7 |

Synthesis

The synthesis of this compound typically involves multicomponent reactions that facilitate the formation of complex structures from simpler precursors. For instance, one method described in the literature involves a Groebke-Blackburn-Bienaymé type reaction, yielding compounds with significant anti-inflammatory properties .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit potent antimicrobial activity against various pathogens. In studies where similar benzodioxole derivatives were tested, they showed significant inhibition against Gram-positive and Gram-negative bacteria. For example, compounds were effective against Escherichia coli and Staphylococcus aureus, suggesting potential as antibacterial agents .

Anti-inflammatory Activity

A notable aspect of the compound's biological profile is its anti-inflammatory properties. Compounds with similar structures have been shown to exhibit greater anti-inflammatory activity than curcumin, a well-known natural anti-inflammatory agent. This suggests that the benzodioxole scaffold may be crucial for enhancing such biological activities .

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, one study demonstrated that certain derivatives could inhibit α-amylase effectively, showcasing IC50 values as low as 0.68 µM while exhibiting minimal toxicity to normal cell lines . This positions the compound as a promising candidate for developing new antidiabetic medications.

Cytotoxicity and Anticancer Activity

The compound's cytotoxic effects have also been investigated. Research has shown that it can selectively induce apoptosis in cancer cell lines while sparing normal cells, indicating a favorable therapeutic index . Specific derivatives displayed significant activity against various cancer types, suggesting their potential in cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of the compound were tested against Bacillus cereus and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited comparable efficacy to standard antibiotics like streptomycin at concentrations as low as 0.25 mg/mL .

Case Study 2: Antidiabetic Activity

In vivo studies using streptozotocin-induced diabetic mice revealed that treatment with specific benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses. This highlights their potential application in managing diabetes .

Propriétés

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-8-oxo-2-pyridin-3-yl-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6O4/c19-15(25)13-14-17(23-16(21-13)9-2-1-5-20-7-9)24(18(26)22-14)10-3-4-11-12(6-10)28-8-27-11/h1-7H,8H2,(H2,19,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVVWHWATZCYNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.